molecular formula C21H20N2O6 B6295178 Fmoc-DAPOCA CAS No. 2389064-34-8

Fmoc-DAPOCA

Cat. No.: B6295178
CAS No.: 2389064-34-8
M. Wt: 396.4 g/mol
InChI Key: YOMRAIFRCLUSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-DAPOCA: is a compound that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in organic synthesis, particularly in peptide synthesis. The Fmoc group is known for its stability under acidic conditions and its ease of removal under basic conditions, making it a valuable tool in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-DAPOCA typically involves the introduction of the Fmoc group to the desired molecule. This can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-DAPOCA can undergo oxidation reactions, typically involving the oxidation of the fluorenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.

    Substitution: The Fmoc group can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group can lead to fluorenone derivatives, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry: Fmoc-DAPOCA is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It allows for the sequential addition of amino acids to form peptides and proteins .

Biology and Medicine: In biological and medical research, this compound is used to synthesize peptide-based drugs and biomaterials. Its ability to form stable and biocompatible hydrogels makes it suitable for drug delivery and tissue engineering applications .

Industry: In industrial applications, this compound is used in the production of synthetic peptides and proteins for pharmaceuticals, cosmetics, and food additives. Its versatility and efficiency make it a valuable tool in large-scale peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-DAPOCA involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine group, forming a stable carbamate linkage. During deprotection, the Fmoc group is removed under basic conditions, typically using piperidine, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct . This process ensures that the amine group is available for subsequent reactions without interference from side reactions.

Properties

IUPAC Name

2-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c24-19(25)11-23-10-13(29-21(23)27)9-22-20(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMRAIFRCLUSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.